4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride
Overview
Description
4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride is a useful research compound. Its molecular formula is C21H28Cl2N4O and its molecular weight is 423.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1), a non-receptor tyrosine kinase . JAK1 plays a crucial role in the signaling pathways of a variety of cytokines and growth factors, and is involved in processes such as cell growth, survival, development, and differentiation .
Mode of Action
The compound interacts with JAK1 by binding to it, thereby inhibiting its activity . This inhibition disrupts the signaling pathways that rely on JAK1, leading to changes in the cellular processes that these pathways regulate .
Biochemical Pathways
The inhibition of JAK1 affects several biochemical pathways. Most notably, it impacts the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability . .
Result of Action
The result of the compound’s action is a decrease in the activity of JAK1-dependent signaling pathways . This can lead to a variety of effects at the molecular and cellular levels, depending on the specific biological context. For example, in the context of immune response, the inhibition of JAK1 can lead to a decrease in inflammation .
Properties
IUPAC Name |
4-methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O.2ClH/c1-15-17-10-11-19(26)25(14-12-16-7-3-2-4-8-16)21(17)24-20(23-15)18-9-5-6-13-22-18;;/h2-4,7-8,18,22H,5-6,9-14H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFOFSMYIPXYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)C3CCCCN3)CCC4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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